![molecular formula C20H14N2O2 B12519401 4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile CAS No. 678986-49-7](/img/structure/B12519401.png)
4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile is an organic compound that features a naphthalene moiety linked to a benzene ring through a methoxy bridge
Preparation Methods
The synthesis of 4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene moiety: This can be achieved through a Friedel-Crafts acylation reaction, followed by a reduction process.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the naphthalene ring.
Coupling with benzene dicarbonitrile: The final step involves the coupling of the methoxynaphthalene intermediate with benzene-1,2-dicarbonitrile under specific reaction conditions, such as the presence of a base and a suitable solvent
Chemical Reactions Analysis
4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Scientific Research Applications
4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile can be compared with other similar compounds, such as:
6-Methoxy-2-naphthyl derivatives: These compounds share the naphthalene moiety and exhibit similar chemical properties.
Benzene dicarbonitrile derivatives: These compounds have the benzene dicarbonitrile core and can undergo similar chemical reactions.
Methoxy-substituted aromatic compounds: These compounds have methoxy groups attached to aromatic rings, influencing their reactivity and applications .
Properties
CAS No. |
678986-49-7 |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
4-[(2-methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H14N2O2/c1-23-20-9-7-14-4-2-3-5-18(14)19(20)13-24-17-8-6-15(11-21)16(10-17)12-22/h2-10H,13H2,1H3 |
InChI Key |
PTXXKBULKCJOTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)COC3=CC(=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


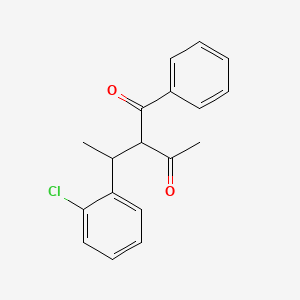
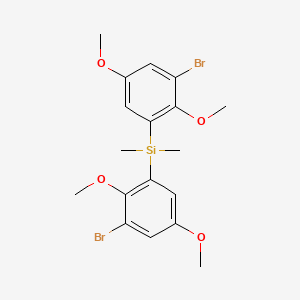
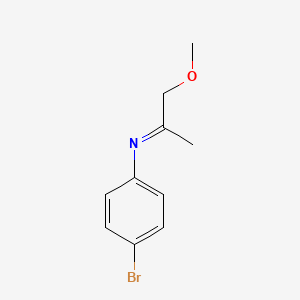
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
![tert-Butyl [3-(pyridin-4-yl)propoxy]acetate](/img/structure/B12519362.png)

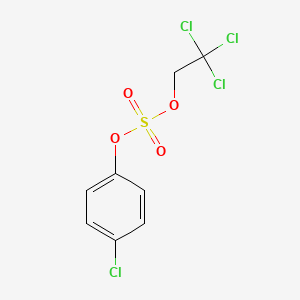
![1H-Pyrido[3,2-E][1,2,4]triazepine](/img/structure/B12519373.png)
![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)

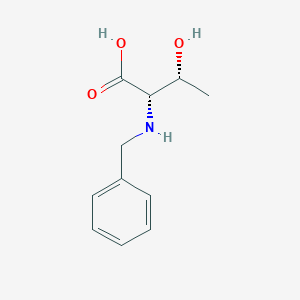
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)
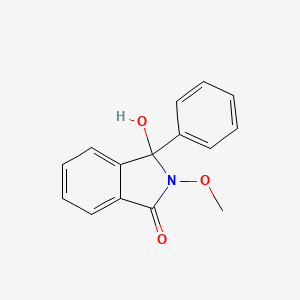
![5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12519390.png)
